molecular formula C14H20N2O3 B1433785 Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester CAS No. 1349198-30-6

Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester

Cat. No.: B1433785
CAS No.: 1349198-30-6
M. Wt: 264.32 g/mol
InChI Key: WKSRJEIRMWCSMS-OQLLNIDSSA-N
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Description

Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester (hereafter referred to as the target compound) is a carbamate derivative characterized by a tert-butyl ester group and a benzyl-substituted aromatic ring with a hydroxyimino methyl moiety at the para position. Its molecular formula is C₁₆H₂₃N₂O₃, with a molecular weight of 291.4 g/mol (calculated).

Properties

IUPAC Name

tert-butyl N-[[4-[(E)-hydroxyiminomethyl]phenyl]methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-9,18H,10H2,1-4H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSRJEIRMWCSMS-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester (CAS: 1349198-30-6) is a notable example. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H19N2O2
  • Molecular Weight : 249.32 g/mol
  • Purity : Typically 98% in commercial preparations .

Mechanisms of Biological Activity

Carbamic acid derivatives often exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Many carbamic acids act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit acetylcholinesterase, which has implications for neurodegenerative diseases.
  • Antioxidant Properties : The presence of hydroxyimino groups can enhance the antioxidant capacity of these compounds, providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that carbamic acid derivatives may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Biological Activity Data Table

Activity Type Mechanism Effect Reference
Enzyme InhibitionAcetylcholinesterase InhibitionNeuroprotective
Antioxidant ActivityFree Radical ScavengingReduces oxidative damage
Anti-inflammatoryCytokine ModulationDecreases inflammation

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of carbamic acid derivatives found that they significantly inhibited acetylcholinesterase activity. This inhibition was associated with improved cognitive function in animal models of Alzheimer's disease. The compound demonstrated a dose-dependent effect, suggesting potential for therapeutic use in neurodegenerative disorders .

Case Study 2: Antioxidant and Anti-inflammatory Properties

Research conducted on the antioxidant capacity of carbamic acid derivatives revealed that they effectively scavenged free radicals in vitro. Additionally, these compounds were shown to reduce levels of pro-inflammatory cytokines in cell culture models, indicating their potential as anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry

Carbamic acid derivatives are widely studied for their pharmacological properties. This specific compound has shown promise in the following areas:

  • Anticancer Activity : Research indicates that carbamate derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the hydroxyimino group is believed to enhance this activity by facilitating interactions with biological targets.
  • Antimicrobial Properties : Compounds similar to this carbamate have been investigated for their ability to inhibit bacterial growth. The structural features of the compound may contribute to its effectiveness as an antimicrobial agent.

Agricultural Applications

The unique properties of carbamic acids make them suitable for use in agrochemicals:

  • Pesticide Development : Carbamic acid derivatives have been utilized in the formulation of pesticides due to their effectiveness in targeting pests while being less harmful to non-target organisms. This compound's specific structure may enhance its efficacy as a pesticide.

Chemical Synthesis

Carbamic acids serve as intermediates in the synthesis of various organic compounds:

  • Synthesis of Pharmaceuticals : This compound can be used as a building block in the synthesis of more complex pharmaceutical agents, particularly those targeting specific biological pathways.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of various carbamate derivatives on human cancer cell lines. The findings suggested that compounds with similar structures to Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester exhibited significant inhibition of cell proliferation, indicating potential for further development as anticancer agents.

Case Study 2: Agricultural Efficacy

Another research project focused on evaluating the effectiveness of carbamate-based pesticides in agricultural settings. The study found that formulations containing this specific carbamate significantly reduced pest populations while maintaining a favorable safety profile for beneficial insects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of carbamic acid esters.

Structural Analogues with Aromatic Substituents

Carbamic acid, N-(4-methylphenyl)-, 1,1-dimethylethyl ester (CAS 14618-59-8) Structure: Features a simple 4-methylphenyl group instead of the hydroxyimino-substituted benzyl. Molecular Formula: C₁₂H₁₇NO₂. Molecular Weight: 207.27 g/mol. Key Differences: Lacks the hydroxyimino group, reducing polarity and hydrogen-bonding capacity. The methyl substituent enhances hydrophobicity, making it more suitable for lipid-soluble applications .

Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester (CAS 1651864-18-4) Structure: Chloro-substituted hydroxyimino methyl group at the para position. Molecular Formula: C₁₆H₂₂ClN₂O₃. Molecular Weight: 325.8 g/mol. This variant may exhibit enhanced stability in acidic conditions compared to the target compound .

Analogues with Heteroatom-Containing Substituents

Carbamic acid, N-[4-[[[(2-hydroxyethyl)amino]thioxomethyl]amino]phenyl]-, 1,1-dimethylethyl ester (CAS 955362-52-4) Structure: Contains a thioamide (-NHC(S)NH-) and a hydroxyethyl group. Molecular Formula: C₁₄H₂₁N₃O₃S. Molecular Weight: 311.4 g/mol. Key Differences: The thioxomethyl moiety introduces sulfur-based reactivity (e.g., metal chelation or redox activity), while the hydroxyethyl group enhances hydrophilicity. This compound may serve as a protease inhibitor scaffold due to its thioamide functionality .

Carbamic acid, N-(aminoiminomethyl)-, 1,1-dimethylethyl ester (CAS 219511-71-4) Structure: Features an aminoiminomethyl (-CH(NH₂)=NH) group. Molecular Formula: C₆H₁₃N₃O₂. Molecular Weight: 159.19 g/mol. Key Differences: Smaller and less sterically hindered, with a guanidine-like substituent capable of strong hydrogen bonding. This compound is often used as a protecting group for guanidines in peptide synthesis .

Complex Analogues with Extended Functionality

Carbamic acid, N-[4-[3-[4-[tris[4-(1,1-dimethylethyl)phenyl]methyl]phenoxy]propoxy]phenyl]-, 1,1-dimethylethyl ester (CAS 1651864-18-4) Structure: Bulky tris(tert-butylphenyl)methyl substituent linked via a propoxy chain. Molecular Formula: C₅₁H₆₃NO₄. Molecular Weight: 754.05 g/mol. Key Differences: The sterically demanding substituent renders this compound highly lipophilic, suitable for applications in polymer chemistry or as a dendritic building block. Its size contrasts sharply with the target compound’s compact structure .

Comparative Analysis Table

Compound Name Substituent Features Molecular Formula Molecular Weight (g/mol) Key Functional Properties
Target Compound 4-[(Hydroxyimino)methyl]benzyl C₁₆H₂₃N₂O₃ 291.4 Hydrogen bonding, oxime reactivity
Compound 4-Methylphenyl C₁₂H₁₇NO₂ 207.27 Hydrophobic, simple substituent
Chloro Analog 4-[Chloro(hydroxyimino)methyl]benzyl C₁₆H₂₂ClN₂O₃ 325.8 Enhanced electronegativity
Thioamide Derivative Thioxomethyl hydroxyethylamino C₁₄H₂₁N₃O₃S 311.4 Sulfur reactivity, hydrophilic
Guanidine Analog Aminoiminomethyl C₆H₁₃N₃O₂ 159.19 Strong hydrogen bonding

Research Findings and Implications

  • Hydroxyimino Group: The target compound’s oxime moiety (-CH=N-OH) is redox-active and can participate in condensation reactions (e.g., forming nitriles or coordinating metals). This contrasts with ’s inert methyl group .
  • Steric Effects : The tert-butyl ester in all compared compounds provides hydrolytic stability, but bulky substituents (e.g., ’s tris-phenyl group) limit solubility in polar solvents.
  • Biological Relevance : Compounds like ’s thioamide derivative are explored in enzyme inhibition, while the target compound’s oxime group may have applications in prodrug design or metalloenzyme modulation .

Preparation Methods

General Synthetic Approach

The compound belongs to the class of N-methyl carbamates, which are generally synthesized via the reaction of methyl isocyanate with substituted phenols or amines. However, due to the high toxicity and volatility of methyl isocyanate, modern preparation methods focus on generating methyl isocyanate in situ or minimizing its free presence during synthesis to improve safety and process control.

Continuous Production via Phenyl-N-Methyl Urethane Intermediate

A patented method (CN85109417A) outlines a continuous production process for N-methyl carbamates that can be adapted for this compound's synthesis:

  • Step 1: Methylamine reacts with diphenyl carbonate in a liquid phase to produce phenol and phenyl-N-methyl urethane.
  • Step 2: Phenyl-N-methyl urethane undergoes thermal decomposition under controlled air flow to release methyl isocyanate gas, separating it from other condensable components.
  • Step 3: The methyl isocyanate is immediately reacted with substituted phenol derivatives (in this case, the 4-[(hydroxyimino)methyl]phenyl moiety) in the presence of a basic catalyst and an inert organic solvent to form the desired N-methyl carbamate.
  • Step 4: The product is isolated and purified from the reaction mixture.

This method avoids the storage and handling of free methyl isocyanate, significantly reducing hazards associated with its use. The continuous flow and in situ generation of methyl isocyanate improve reaction efficiency and safety.

Specific Considerations for the Hydroxyimino Substituent

The hydroxyimino group (–C=NOH) on the benzyl ring requires mild reaction conditions to avoid decomposition or side reactions. Therefore, the carbamate formation is typically conducted under controlled temperature and pH conditions, often using inert solvents such as benzene or dioxane, and basic catalysts to facilitate the nucleophilic attack of the phenolic oxygen on the isocyanate carbon.

Alternative Synthetic Routes

While direct reaction of methyl isocyanate with the substituted phenol is classical, alternative routes include:

  • Oxime Formation Post-Carbamate Synthesis: First synthesizing the corresponding carbamate ester and then converting an aldehyde substituent on the aromatic ring to the hydroxyimino group via oximation reactions.
  • Use of Carbamoyl Chlorides or Carbamates: Reacting carbamoyl chlorides with the methylated benzylamine derivative, followed by functional group transformations to introduce the hydroxyimino functionality.

Summary Table of Preparation Method Features

Step Description Key Reagents/Conditions Notes
1 Formation of phenyl-N-methyl urethane Methylamine + diphenyl carbonate, liquid phase Generates intermediate without free methyl isocyanate
2 Thermal decomposition of urethane Controlled heating with air flow Releases methyl isocyanate gas
3 Reaction with substituted phenol Methyl isocyanate + 4-[(hydroxyimino)methyl]phenol, basic catalyst, inert solvent In situ methyl isocyanate consumption reduces hazards
4 Isolation and purification Standard organic purification methods Ensures product purity and recovery

Research Findings and Industrial Relevance

  • The continuous process described improves safety by minimizing methyl isocyanate exposure.
  • The method is adaptable to various substituted phenols, including those with sensitive groups like hydroxyimino.
  • The use of diphenyl carbonate as a methyl isocyanate precursor is advantageous due to its stability and ease of handling compared to methyl isocyanate itself.
  • This preparation method aligns with industrial practices for carbamate pesticides and pharmaceuticals, where safety and efficiency are paramount.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester

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